Sulindac sulfide methyl ester is a derivative of the nonsteroidal anti-inflammatory drug (NSAID) sulindac, which is classified under the arylalkanoic acid group. Sulindac is primarily used for treating various inflammatory conditions, including osteoarthritis and rheumatoid arthritis, and exhibits analgesic and antipyretic properties. The compound is a prodrug that is metabolized in the liver to its active sulfide form, which plays a crucial role in its pharmacological effects. The sulfide metabolite is believed to have fewer gastrointestinal side effects compared to other NSAIDs due to its enterohepatic circulation, which maintains stable blood levels without increasing gastrointestinal irritation .
Sulindac sulfide methyl ester belongs to the class of organic compounds known as indenes and isoindenes, specifically derived from sulfinylindene. It has the Chemical Abstracts Service Registry Number 106647-49-8 and is recognized for its potential therapeutic benefits in inflammatory diseases. The compound's classification includes:
The synthesis of sulindac sulfide methyl ester typically involves the esterification of sulindac in the presence of an acid catalyst such as sulfuric acid. The reaction is conducted under reflux conditions to ensure complete conversion to the ester form.
The molecular structure of sulindac sulfide methyl ester features an indene core with various substituents:
The compound exhibits a complex arrangement with functional groups that facilitate its biological activity .
Sulindac sulfide methyl ester can undergo several chemical reactions:
Common reagents for these reactions include hydrochloric acid or sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction .
The mechanism of action of sulindac sulfide methyl ester primarily involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in prostaglandin synthesis involved in inflammation and pain signaling. By inhibiting these enzymes, the compound reduces the production of inflammatory mediators, leading to its analgesic effects.
Additionally, sulindac may interact with other molecular targets related to cell proliferation and apoptosis, contributing to its anticancer properties observed in some studies .
Sulindac sulfide methyl ester possesses distinct physical and chemical characteristics:
The compound is stable in aqueous solutions of acids and bases and remains stable for at least three days when exposed to air .
Sulindac sulfide methyl ester has been explored for various scientific applications beyond its use as an anti-inflammatory agent:
The synthesis of sulindac sulfide methyl ester (methyl 2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfanylphenyl)methylidene]inden-1-yl]acetate; CAS: 106647-49-8) originates from indene-based scaffolds functionalized at the C3 position. The core indene structure is constructed via Friedel-Crafts acylation, followed by alkylation to introduce the acetic acid side chain, which is subsequently esterified to form the methyl ester derivative [9] [10]. A critical step involves the introduction of the p-(methylthio)benzylidene moiety at the indene's active methylene site, achieved through base-catalyzed aldol-type condensation. The methylthio group (-SCH₃) serves as a precursor for oxidation state manipulations, enabling access to sulfoxide or sulfoximine derivatives [1] [10]. The structural integrity of intermediates is confirmed by ¹H/¹³C-NMR and high-resolution mass spectrometry, with characteristic signals corresponding to the indene methine proton (δ 6.71 ppm) and methyl ester (δ 3.59–4.00 ppm) [9] [10].
Table 1: Spectral Signatures of Key Intermediates in Sulindac Sulfide Methyl Ester Synthesis
Structural Motif | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HR-MS (m/z) |
---|---|---|---|
Indene C3-CH₃ | 2.20–2.23 (s) | 10.88–10.90 | - |
Methyl ester (-COOCH₃) | 3.59–4.00 (s) | 43.5–43.6 | - |
=CH- (benzylidene) | 6.71 (s) | 124.3 | - |
Sulindac sulfide methyl ester | - | - | 354.109 [M]+ |
Knoevenagel condensation is pivotal for installing the unsaturated bridge between the indene core and the p-(methylthio)benzaldehyde moiety. This reaction proceeds under mild conditions (ethanol solvent, catalytic acetic acid) to achieve high yields (65–85%) of the exocyclic alkane [9]. The reaction stereoselectivity favors the Z-isomer due to steric constraints imposed by the adjacent 2-methyl group, a configuration essential for COX-2 binding [4] [9]. The Reformatsky reaction is employed to introduce the acetic acid chain: treatment of 5-fluoro-2-methylinden-1-one with methyl bromoacetate and zinc dust in THF forms the β-hydroxy ester, which undergoes dehydration to yield the α,β-unsaturated ester [9]. This step ensures precise chain length and functional group positioning for optimal target engagement. Modifications, such as replacing methyl ester with hydrazide (using hydrazine hydrate), enable further derivatization into hydrazone-based analogs with enhanced bioactivity [9].
Sulindac sulfide methyl ester serves as a precursor to sulfoximines via stereospecific NH transfer. Modern protocols use diacetoxyiodobenzene (PhI(OAc)₂) and ammonium carbamate under metal-free conditions to convert sulfides to sulfoximines with retention of configuration [1] [2]. For chiral sulfoxides, enantioselective oxidation employs Ti(i-PrO)₄/(S,S)-hydrobenzoin complexes, yielding sulfoxides with high enantiomeric purity (e.r. >97:3) [1]. Subsequent sulfoximine formation occurs stereospecifically:
Table 2: Methods for Sulfoximine Synthesis from Sulindac Derivatives
Method | Conditions | Yield (%) | Stereoselectivity | Ref |
---|---|---|---|---|
Metal-free NH transfer | PhI(OAc)₂, NH₄O₂CNH₂, MeOH, 25°C | 91 | Retention of config. | [2] |
Ti-catalyzed oxidation | Ti(i-PrO)₄/(S,S)-hydrobenzoin, TBHP | 70–85 | e.r. 97:3 | [1] |
Fe-catalyzed DKR | FeCl₂/L8, blue LED, 0°C | 82 | 84% ee | [8] |
Structural optimization of sulindac sulfide methyl ester addresses two limitations: poor aqueous solubility and off-target COX-1 activity. Key modifications include:
Table 3: Bioavailability Parameters of Modified Sulindac Sulfide Methyl Ester Formulations
Delivery System | Drug Loading (mg/g) | Release (pH 1.2, 60 min) | Relative Bioavailability |
---|---|---|---|
SBA-15-A0.20 (aminated) | 221.3 | 98% | 2.3× |
Zn₂Al-Cl-LDH | 180.0 | 42% (pH 7.4) | 1.8× (muscle tissue) |
Crystalline sulindac | - | 25% | 1.0× (reference) |
Target selectivity is further augmented by sulfoximine derivatization. Incorporating NH-sulfoximine motifs (e.g., sulindac sulfoximine) enhances polarity and hydrogen-bonding capacity, shifting activity toward kinase inhibition (e.g., CDK inhibitors like BAY 1000394) [1] [8]. Preliminary screening shows sulindac sulfoximine derivatives exhibit nanomolar cytotoxicity against HepG2 and MCF-7 cells, indicating repurposing potential beyond cyclooxygenase inhibition [1].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1